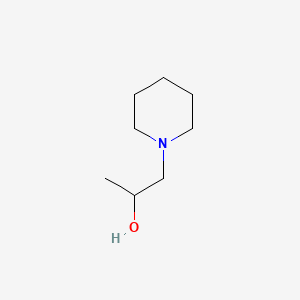
α-Metil-1-piperidinetanol
Descripción general
Descripción
Alpha-Methyl-1-piperidineethanol, also known as AMP, is a chemical compound with the linear formula C8H17NO . It is a colorless, odorless, and water-soluble compound. It is a tertiary alcohol, which means that it has three hydroxyl groups (-OH) attached to its structure .
Molecular Structure Analysis
The molecular structure of alpha-Methyl-1-piperidineethanol is represented by the linear formula C8H17NO . It has a molecular weight of 143.231 .
Physical And Chemical Properties Analysis
Alpha-Methyl-1-piperidineethanol is a colorless, odorless, and water-soluble compound. It has a molecular weight of 143.231 .
Aplicaciones Científicas De Investigación
Síntesis y Actividad Farmacológica
α-Metil-1-piperidinetanol, también conocido como AMP, es un compuesto químico con la fórmula lineal C8H17NO. Es un compuesto incoloro, inodoro y soluble en agua. Desempeña un papel importante en la industria farmacéutica, y sus derivados están presentes en más de veinte clases de fármacos .
Safety and Hazards
Alpha-Methyl-1-piperidineethanol is classified as having acute toxicity - Category 3, Oral, and Eye irritation, Category 2 . It is toxic if swallowed and causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Piperidines, including alpha-Methyl-1-piperidineethanol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
Alpha-Methyl-1-piperidineethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other substances.
Cellular Effects
The effects of alpha-Methyl-1-piperidineethanol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Methyl-1-piperidineethanol can modulate the activity of signaling molecules such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, alpha-Methyl-1-piperidineethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses. Furthermore, alpha-Methyl-1-piperidineethanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of alpha-Methyl-1-piperidineethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that alpha-Methyl-1-piperidineethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to alpha-Methyl-1-piperidineethanol can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of alpha-Methyl-1-piperidineethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of alpha-Methyl-1-piperidineethanol can have beneficial effects, such as enhancing cognitive function and reducing inflammation . High doses can lead to toxic effects, including liver damage and neurotoxicity. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Alpha-Methyl-1-piperidineethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The involvement of alpha-Methyl-1-piperidineethanol in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
The transport and distribution of alpha-Methyl-1-piperidineethanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues by binding to plasma proteins . The localization and accumulation of alpha-Methyl-1-piperidineethanol in specific tissues can affect its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of alpha-Methyl-1-piperidineethanol is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of alpha-Methyl-1-piperidineethanol to specific organelles can be mediated by targeting signals and post-translational modifications. This subcellular localization can influence its interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
1-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCASFSAKVJTSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309013 | |
| Record name | α-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934-90-7 | |
| Record name | α-Methyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 934-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpiperidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)









